3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a synthetic compound with potential applications in scientific research. The compound features a complex molecular structure that includes a methoxyethyl group and a pyrazinyl-1,2,4-oxadiazol moiety. Its molecular formula is , and it has a molecular weight of approximately 346.38 g/mol .
This compound falls under the category of organic compounds due to its carbon-based structure. It can be classified as a urea derivative due to the presence of the urea functional group, which is characterized by the presence of the carbonyl group (C=O) adjacent to two amine groups (NH).
The synthesis of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multi-step organic synthesis techniques. Key steps may include:
Technical details regarding specific reagents and conditions used in these reactions are often proprietary or unpublished but generally involve standard organic synthesis practices such as refluxing, stirring under inert atmospheres, and purification techniques like chromatography.
The structural representation of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can be described using its IUPAC name and SMILES notation:
COCCNC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 .The compound's InChI key is IEHHEUVEYUYMJS-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure in databases .
The compound may undergo various chemical reactions typical of urea derivatives and heterocyclic compounds:
Technical details regarding these reactions would depend on experimental setups and specific conditions employed during synthesis or analysis.
While specific mechanisms of action for this compound are not widely documented, compounds containing similar structural motifs often exhibit biological activity through modulation of enzyme activity or interaction with biological receptors. The presence of both urea and heterocyclic components suggests potential interactions with biological targets such as enzymes involved in metabolic pathways or receptors in signaling pathways.
Further studies would be required to elucidate precise mechanisms through experimental pharmacological assays.
The physical properties of 3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea include:
Chemical properties include:
Relevant analyses such as melting point determination and solubility tests would provide additional insights into these properties.
This compound has potential applications in various fields of scientific research:
Further exploration into its biological activity could open avenues for therapeutic applications or novel chemical applications in research settings.
CAS No.: 108418-13-9
CAS No.: 123334-18-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 82-71-3